
N-(2,5-difluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-difluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research on derivatives of rhodanine-3-acetic acid, a structurally related compound, has demonstrated significant antimicrobial activity against a range of bacteria, mycobacteria, and fungi. These compounds have shown particular efficacy against mycobacteria, with certain derivatives displaying minimum inhibitory concentrations (MIC) effective against Mycobacterium tuberculosis. This highlights the potential of such compounds in addressing resistant strains of bacteria and mycobacteria (Krátký, Vinšová, & Stolaříková, 2017).
Anticancer and Antiviral Activities
Derivatives incorporating the thiazol-4-yl moiety have been synthesized and tested for their anticancer and antiviral activities. Some compounds demonstrated selective inhibition of leukemia cell lines and showed high activity against the Tacaribe virus strain. This suggests the potential therapeutic applications of these compounds in treating specific cancers and viral infections (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013).
Anticancer Agents with Low Toxicity
A series of compounds designed as PI3K and mTOR dual inhibitors, including derivatives with the alkylurea moiety replacing the acetamide group, have shown potent antiproliferative activities against various cancer cell lines. These compounds retained antiproliferative activity and demonstrated reduced acute oral toxicity, suggesting their potential as anticancer agents with low toxicity (Xie, Li, Wang, Mao, Xin, Lu, Mei, & Zhang, 2015).
Antioxidant and Anti-inflammatory Compounds
Novel derivatives containing the thiazol-4-yl moiety have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. Some compounds exhibited good antioxidant activity in various assays, and others showed excellent anti-inflammatory activity. This indicates the potential use of these compounds in treating conditions associated with oxidative stress and inflammation (Koppireddi, Komsani, Avula, Pombala, Vasamsetti, Kotamraju, & Yadla, 2013).
Antiproliferative Effect and VEGF-A Inhibition
Compounds synthesized with benzophenone-thiazole derivatives have been evaluated for their antiproliferative effects and ability to inhibit VEGF-A, a key factor in angiogenesis. These studies suggest the potential of these compounds in cancer therapy by inhibiting tumor growth through VEGF-A inhibition (Prashanth, Thirusangu, Vijay Avin, Lakshmi Ranganatha, Prabhakar, & Khanum, 2014).
Propiedades
IUPAC Name |
N-(2,5-difluorophenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N4O3S/c1-28-16-5-3-2-4-14(16)24-18(27)25-19-22-12(10-29-19)9-17(26)23-15-8-11(20)6-7-13(15)21/h2-8,10H,9H2,1H3,(H,23,26)(H2,22,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWNQXRRLAABMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


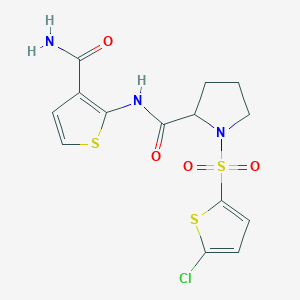
![1-[2-(Difluoromethyl)phenyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2547444.png)

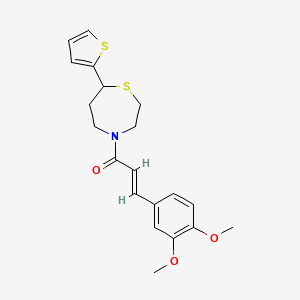
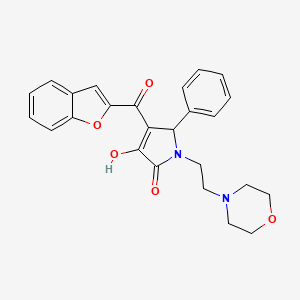
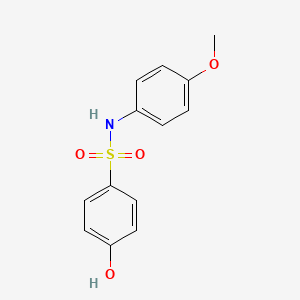
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B2547456.png)
![Ethyl 2-(bromomethyl)thieno[3,2-b]thiophene-5-carboxylate](/img/structure/B2547457.png)
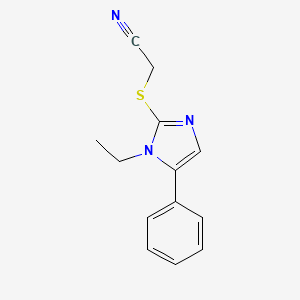
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2547459.png)
![4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[4-[[4-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2547460.png)
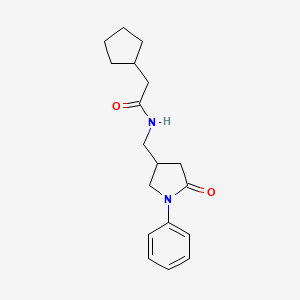
![(E)-N-benzyl-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2547462.png)